4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid 4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 923127-55-3
VCID: VC4166318
InChI: InChI=1S/C10H8ClNO3S/c1-4-7-5(3-11)2-6(13)12-9(7)16-8(4)10(14)15/h2H,3H2,1H3,(H,12,13)(H,14,15)
SMILES: CC1=C(SC2=C1C(=CC(=O)N2)CCl)C(=O)O
Molecular Formula: C10H8ClNO3S
Molecular Weight: 257.69

4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid

CAS No.: 923127-55-3

Cat. No.: VC4166318

Molecular Formula: C10H8ClNO3S

Molecular Weight: 257.69

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid - 923127-55-3

Specification

CAS No. 923127-55-3
Molecular Formula C10H8ClNO3S
Molecular Weight 257.69
IUPAC Name 4-(chloromethyl)-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C10H8ClNO3S/c1-4-7-5(3-11)2-6(13)12-9(7)16-8(4)10(14)15/h2H,3H2,1H3,(H,12,13)(H,14,15)
Standard InChI Key ULRPVXFIHRZAEK-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=CC(=O)N2)CCl)C(=O)O

Introduction

Structural and Chemical Properties

The molecular formula C₁₀H₈ClNO₃S corresponds to a molecular weight of 257.69 g/mol. Its IUPAC name, 4-(chloromethyl)-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid, reflects the fused bicyclic system comprising a thiophene ring (position 2,3-b) annulated to a pyridine moiety. Key structural features include:

  • A chloromethyl (-CH₂Cl) group at position 4, enabling nucleophilic substitution reactions.

  • A methyl (-CH₃) substituent at position 3, influencing steric and electronic properties.

  • A carboxylic acid (-COOH) group at position 2, facilitating salt formation or esterification.

  • A ketone (=O) at position 6, contributing to hydrogen-bonding interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈ClNO₃S
Molecular Weight257.69 g/mol
IUPAC Name4-(chloromethyl)-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid
SMILESCC1=C(SC2=C1C(=CC(=O)N2)CCl)C(=O)O
SolubilityNot publicly disclosed

The Standard InChIKey (ULRPVXFIHRZAEK-UHFFFAOYSA-N) confirms its unique stereochemical identity. X-ray crystallography data remains unpublished, but IR and NMR spectra (discussed in Section 3) provide validation of its structure .

Synthesis and Derivatives

Primary Synthesis Routes

The compound is synthesized via hydrolysis of ester precursors under basic conditions. For example, methyl 4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate undergoes saponification using NaOH in methanol/water, yielding the carboxylic acid with 85% efficiency :

R-COOCH3+NaOHR-COOH+CH3OH\text{R-COOCH}_3 + \text{NaOH} \rightarrow \text{R-COOH} + \text{CH}_3\text{OH}

Table 2: Representative Synthesis Conditions

Starting MaterialReagents/ConditionsYieldReference
Methyl ester derivativeNaOH, MeOH/H₂O, 24 h, rt85%
Ethyl ester derivativeNaOH, EtOH/H₂O, reflux78%

Derivative Formation

The chloromethyl group permits functionalization via nucleophilic substitution. Reaction with hydrazine hydrate yields pyrazolopyridine derivatives, while treatment with chloroacetamide produces thieno[2,3-b]pyridine-2-carboxamides . Such derivatives are pivotal in medicinal chemistry for optimizing pharmacokinetic properties .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Signals at δ 1.55 (s, 9H, tert-butyl), δ 6.60 (s, 1H, pyridine-H), and δ 8.40 (d, 1H, thiophene-H) .

  • IR (KBr): Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of carboxylic acid) .

  • Mass Spectrometry: Molecular ion peak at m/z 257.69 (M⁺).

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound’s carboxylic acid group chelates kinase ATP-binding sites, making it a scaffold for tyrosine kinase inhibitors. Analogues bearing pyrazolopyridine moieties exhibit nanomolar IC₅₀ values against VEGFR-2 and EGFR .

Antimicrobial Agents

Derivatives with thieno[2,3-b]pyridine-2-carboxamide groups show broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 μg/mL) . The chloromethyl group enhances membrane permeability, improving efficacy .

Table 3: Biological Activities of Key Derivatives

DerivativeTarget OrganismMIC/IC₅₀Reference
Pyrazolopyridine-7-oneS. aureus (MRSA)4 μg/mL
Thienopyridine-carboxamideE. coli8 μg/mL
VEGFR-2 InhibitorHUVEC cells12 nM

Future Directions

  • Computational Modeling: QSAR studies to optimize substituent effects on bioavailability.

  • Green Synthesis: Developing catalytic methods to reduce waste in chloromethylation steps.

  • Targeted Drug Delivery: Conjugating the carboxylic acid to nanoparticles for enhanced tumor penetration .

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